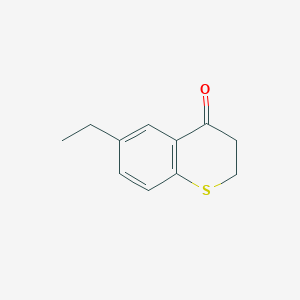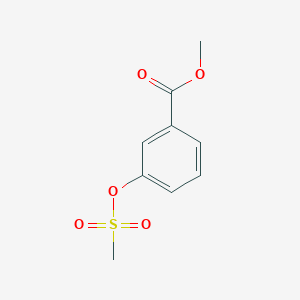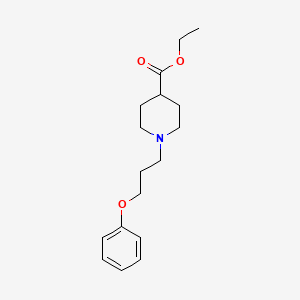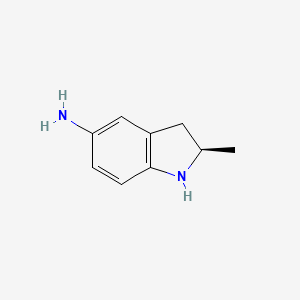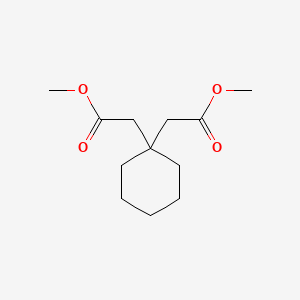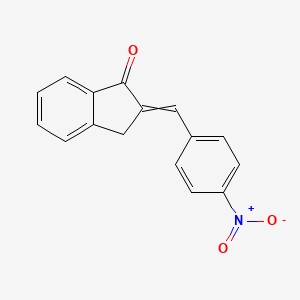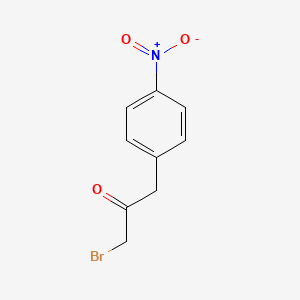
2-Propanone, 1-bromo-3-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-bromo-3-(4-nitrophenyl)- is an organic compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 g/mol . This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a propanone moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-bromo-3-(4-nitrophenyl)- typically involves the bromination of 4-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
On an industrial scale, the production of 2-Propanone, 1-bromo-3-(4-nitrophenyl)- follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1-bromo-3-(4-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted phenyl ketones.
Reduction: Formation of 1-amino-3-(4-nitrophenyl)-2-propanone.
Oxidation: Formation of 1-bromo-3-(4-nitrophenyl)propanoic acid.
Applications De Recherche Scientifique
2-Propanone, 1-bromo-3-(4-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: Employed in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1-bromo-3-(4-nitrophenyl)- involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity and interaction with biological molecules. The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that can interact with enzymes, receptors, or other cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-4-nitrobenzene
- 4-Bromo-3-nitroacetophenone
- 1-Bromo-2-nitro-4-acetylbenzene
Uniqueness
2-Propanone, 1-bromo-3-(4-nitrophenyl)- is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable in various applications .
Propriétés
Numéro CAS |
20772-07-0 |
|---|---|
Formule moléculaire |
C9H8BrNO3 |
Poids moléculaire |
258.07 g/mol |
Nom IUPAC |
1-bromo-3-(4-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrNO3/c10-6-9(12)5-7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 |
Clé InChI |
NAQLGGFZERMMIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)CBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


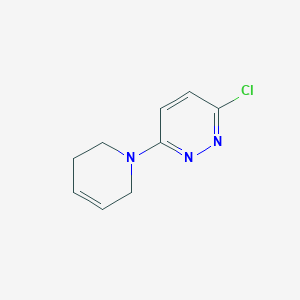
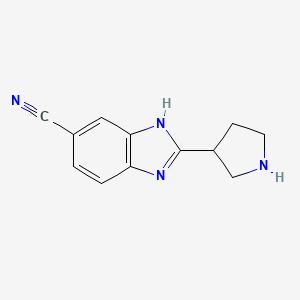
![[3,3'-Bipyridine]-4,5-diamine](/img/structure/B8744181.png)
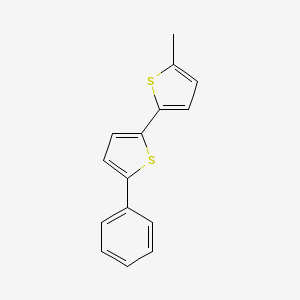


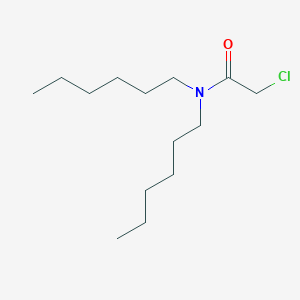
![5-Chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide](/img/structure/B8744219.png)
